molecular formula C8H5Cl2FO B3034472 2-(2-Chloro-6-fluorophenyl)acetyl chloride CAS No. 179314-61-5

2-(2-Chloro-6-fluorophenyl)acetyl chloride

Cat. No.: B3034472
CAS No.: 179314-61-5
M. Wt: 207.03 g/mol
InChI Key: UWZFOGRTURIZSK-UHFFFAOYSA-N
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Description

Contextualization within the Class of Halogenated Arylacetyl Chlorides and Related Acyl Halides

2-(2-Chloro-6-fluorophenyl)acetyl chloride belongs to the functional class of acyl halides, specifically an arylacetyl chloride. Acyl halides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halide, in this case, a chloride atom. reactionweb.iowikipedia.org The general structure can be represented as R-CO-X, where R is an aryl group and X is a halogen. libretexts.org

The presence of halogen atoms (chlorine and fluorine) on the aromatic ring places this compound within the subclass of halogenated arylacetyl chlorides. These halogen substituents significantly influence the molecule's chemical behavior. The electron-withdrawing nature of chlorine and fluorine enhances the electrophilicity of the carbonyl carbon, making the compound highly susceptible to nucleophilic attack. Like other acyl halides, it is a reactive compound that serves as an intermediate in the synthesis of other organic compounds. wikipedia.orgchemeurope.com These compounds are generally sensitive to moisture, reacting with water in a hydrolysis reaction to form the corresponding carboxylic acid, 2-(2-chloro-6-fluorophenyl)acetic acid, and hydrochloric acid. wikipedia.orglibretexts.org This reactivity necessitates careful handling in anhydrous conditions. libretexts.org

Significance as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The highly reactive acyl chloride group is an excellent acylating agent, enabling the introduction of the 2-(2-chloro-6-fluorophenyl)acetyl moiety into various molecules. This is typically achieved through nucleophilic acyl substitution reactions.

Key Synthetic Applications:

Amide Formation: Reacts with primary or secondary amines to form amides.

Ester Formation: Reacts with alcohols to produce esters. wikipedia.org

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to yield aromatic ketones. wikipedia.org

This versatility makes it a valuable precursor in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical industries. For instance, related halogenated arylacetamides are known to act as herbicides and fungicides. The structural motif derived from this compound is found in molecules researched for various biological activities, including potential use as thrombin inhibitors. Its utility is analogous to other reactive intermediates like chloroacetyl chloride, which is widely used in the synthesis of pharmaceuticals, including anti-tumor drugs. chemicalbook.com

Overview of Research Trajectories and Current Challenges in Arylacetyl Chloride Chemistry

Research involving arylacetyl chlorides is focused on developing new synthetic methodologies and overcoming inherent challenges related to their high reactivity and the selectivity of their reactions.

Current research trajectories aim to address these issues:

Development of Milder Reagents: There is ongoing research into new and milder reagents for the preparation of acyl chlorides from carboxylic acids to improve functional group tolerance and reduce side reactions. chemeurope.comacs.org

Catalytic Methods for Selective Synthesis: Modern research often focuses on transition-metal-catalyzed reactions, such as palladium-catalyzed C-H bond activation, to direct halogenation to a specific position (e.g., ortho-halogenation) on the aromatic ring with high selectivity. organic-chemistry.orgresearchgate.net This allows for the precise construction of highly substituted aromatic precursors.

Flow Chemistry: The use of continuous flow chemistry is being explored to manage the safety and scalability of reactions involving highly reactive intermediates like acyl chlorides. Flow systems can offer better control over reaction parameters and improve the safety profile of exothermic reactions. mdpi.com

Solvent-Free Conditions: The development of solvent-free reaction conditions is another area of interest, aiming to create more environmentally sustainable and efficient synthetic processes for compounds like α-chlorinated phenylacetic acids. rsc.org

These research efforts are crucial for enhancing the synthetic utility of versatile building blocks like this compound, enabling the more efficient and controlled production of advanced materials and biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-6-2-1-3-7(11)5(6)4-8(10)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZFOGRTURIZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279312
Record name 2-Chloro-6-fluorobenzeneacetyl chloride
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Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179314-61-5
Record name 2-Chloro-6-fluorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179314-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorobenzeneacetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Chloro 6 Fluorophenyl Acetyl Chloride

Established Preparative Routes from Carboxylic Acid Precursors

The most common and well-established methods for preparing 2-(2-Chloro-6-fluorophenyl)acetyl chloride start from 2-(2-chloro-6-fluorophenyl)acetic acid. These routes employ classic chlorinating agents that are widely used in both laboratory and industrial settings.

Chlorination Reactions Utilizing Thionyl Chloride (SOCl2)

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a frequently used method for the synthesis of acyl chlorides. This method is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

The general reaction is as follows: C₈H₆ClFO₂ + SOCl₂ → C₈H₅Cl₂FO + SO₂ + HCl

For the specific synthesis of this compound, the reaction is typically carried out by treating 2-(2-chloro-6-fluorophenyl)acetic acid with an excess of thionyl chloride. The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) or toluene (B28343) to ensure moisture-free conditions. To accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is often added. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent. The reaction temperature is generally maintained between 40–60°C to achieve a balance between a reasonable reaction rate and the minimization of side-product formation. After the reaction is complete, the excess thionyl chloride and solvent are typically removed by distillation under reduced pressure to isolate the crude acyl chloride, which can be further purified if necessary.

Table 1: Typical Reaction Conditions for Synthesis via Thionyl Chloride

Parameter Condition Purpose
Starting Material 2-(2-Chloro-6-fluorophenyl)acetic acid Carboxylic acid precursor
Reagent Thionyl chloride (SOCl₂) Chlorinating agent
Catalyst N,N-dimethylformamide (DMF) (catalytic amount) To increase the reaction rate
Solvent Dichloromethane or Toluene (anhydrous) Provides a reaction medium and controls temperature
Temperature 40–60°C Balances reaction rate and minimizes side reactions

| Work-up | Distillation under reduced pressure | Removes excess reagent and solvent |

Application of Phosphorus Chlorides (PCl₃, PCl₅) in Acyl Chloride Synthesis

Phosphorus chlorides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides.

Using Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a solid reagent that reacts with carboxylic acids, often at room temperature, to yield the acyl chloride. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

The reaction equation is: C₈H₆ClFO₂ + PCl₅ → C₈H₅Cl₂FO + POCl₃ + HCl

The acyl chloride product can be separated from the liquid byproduct, phosphoryl chloride, by fractional distillation.

Using Phosphorus Trichloride (PCl₃): Phosphorus trichloride is a liquid reagent, and its reaction with carboxylic acids is typically less vigorous than that with PCl₅. The reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, and the primary byproduct is phosphorous acid (H₃PO₃).

The reaction is represented as: 3 C₈H₆ClFO₂ + PCl₃ → 3 C₈H₅Cl₂FO + H₃PO₃

Similar to other methods, the desired this compound is isolated from the reaction mixture, usually by fractional distillation.

Table 2: Comparison of Phosphorus Chloride Reagents

Reagent State Byproducts Stoichiometry (Acid:Reagent) Separation
PCl₅ Solid POCl₃, HCl 1:1 Fractional distillation

| PCl₃ | Liquid | H₃PO₃ | 3:1 | Fractional distillation |

Exploration of Other Halogenating Reagents

Besides thionyl chloride and phosphorus chlorides, other halogenating agents can be employed for the synthesis of acyl chlorides. Among these, oxalyl chloride ((COCl)₂) and phosgene (B1210022) (COCl₂) are notable.

Oxalyl chloride is a milder and more selective reagent compared to thionyl chloride, although it is more expensive. The reaction is often catalyzed by DMF, proceeding through the formation of the Vilsmeier reagent, similar to the mechanism with thionyl chloride. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, which simplifies product work-up.

Phosgene is a highly effective chlorinating agent used in industrial processes. Its reaction with carboxylic acids is also typically catalyzed by N,N-disubstituted formamides like DMF. Due to the high toxicity of phosgene, its use requires stringent safety precautions, making it more suitable for industrial-scale production in closed systems.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, safety, and scalability of acyl chloride synthesis, advanced methodologies such as catalytic approaches and continuous flow chemistry have been developed.

Catalytic Methods for Enhanced Efficiency and Selectivity

As mentioned, the use of catalysts is common in the synthesis of acyl chlorides to enhance reaction rates. N,N-disubstituted formamides, particularly DMF, are widely used as catalysts in reactions involving thionyl chloride and phosgene. The catalyst reacts with the chlorinating agent to form a highly reactive Vilsmeier-type intermediate, which then efficiently converts the carboxylic acid to the acyl chloride. This catalytic cycle allows the reaction to proceed under milder conditions and often at a faster rate. Research into novel catalysts aims to further improve selectivity and reduce waste. For instance, methods utilizing cyanuric chloride as the halogenating agent in combination with a catalyst like 1-formylpyrrolidine (B1209714) have been developed for the formation of acyl chlorides under ambient conditions.

Continuous Flow Chemistry Protocols for Scalable Production

Continuous flow chemistry offers significant advantages for the production of reactive and hazardous chemicals like acyl chlorides, especially on a larger scale. Flow reactors provide enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents like phosgene more securely within a confined and controlled system.

In a typical continuous flow setup for the synthesis of this compound, a solution of the precursor, 2-(2-chloro-6-fluorophenyl)acetic acid, in a suitable solvent would be continuously mixed with a stream of the chlorinating agent (e.g., thionyl chloride or in-situ generated phosgene). The reaction mixture then passes through a heated reactor coil where the conversion takes place over a specific residence time. This method allows for precise control over reaction parameters, leading to higher yields, improved purity, and safer operation. The continuous nature of the process also facilitates easier scale-up from laboratory to industrial production.

Green Chemistry Principles in Acyl Chloride Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. These principles focus on maximizing efficiency and minimizing hazards and waste throughout the chemical lifecycle. Key areas of consideration include atom economy, the use of safer solvents, waste reduction, and energy efficiency.

Atom Economy

One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. The synthesis of this compound from its corresponding carboxylic acid, 2-(2-chloro-6-fluorophenyl)acetic acid, can be achieved using several common chlorinating agents, each with a different atom economy. chemguide.co.uklibretexts.org

The three primary reagents for this conversion are thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). youtube.com The reaction with thionyl chloride is often favored in industrial applications. hu.edu.jo An analysis of the atom economy for each route reveals significant differences in efficiency.

Chlorinating ReagentReaction StoichiometryBy-productsAtom Economy (%)
Phosphorus(III) chloride (PCl₃)3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃Phosphorous acid88.3%
Thionyl chloride (SOCl₂)RCOOH + SOCl₂ → RCOCl + SO₂ + HClSulfur dioxide, Hydrogen chloride67.3%
Phosphorus(V) chloride (PCl₅)RCOOH + PCl₅ → RCOCl + POCl₃ + HClPhosphorus oxychloride, Hydrogen chloride52.1%

Calculations are based on the conversion of 2-(2-chloro-6-fluorophenyl)acetic acid to this compound.

As the data indicates, the pathway utilizing phosphorus(III) chloride demonstrates the highest theoretical atom economy. researchgate.net However, the choice of reagent in practice also involves other green chemistry considerations, such as the nature of the by-products and the ease of purification. researchgate.net

Waste Reduction and By-product Management

A significant advantage of using thionyl chloride is that its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. chemguide.co.ukhu.edu.jo This simplifies the purification process, as the gaseous waste can be easily removed from the reaction mixture and subsequently neutralized, often eliminating the need for more complex and energy-intensive separation techniques like fractional distillation. chemguide.co.ukchemtube3d.com In contrast, reactions with phosphorus chlorides produce liquid or solid by-products (phosphorus oxychloride or phosphorous acid) that must be separated from the final product, potentially generating more waste. hu.edu.joresearchgate.net The ease of purification associated with the thionyl chloride route aligns with the green chemistry principle of waste prevention. nih.gov

Safer Solvents and Auxiliaries

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to environmental impact. nih.gov Traditional syntheses of acyl chlorides may use chlorinated solvents like dichloromethane (DCM) or inert solvents such as benzene (B151609). researchgate.netresearchgate.net However, these are often toxic and environmentally persistent.

Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. Research into greener protocols for similar chemical transformations has identified several potential replacement solvents that could be applied to the synthesis of this compound.

Solvent TypeExampleKey Considerations
Traditional/HazardousDichloromethane (DCM), BenzeneEffective but often carcinogenic, toxic, and environmentally harmful.
Greener Alternatives2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable feedstocks (e.g., corn cobs), higher boiling point, and lower toxicity profile compared to traditional chlorinated solvents.
Cyclopentyl methyl ether (CPME)Low peroxide formation, high boiling point, and hydrophobicity which aids in separation from aqueous phases.

Implementing these safer solvents can significantly reduce the health and environmental risks associated with the manufacturing process. nih.gov

Energy Efficiency

The sixth principle of green chemistry advocates for designing processes with minimal energy requirements. acs.org For the synthesis of this compound, this can be achieved by optimizing reaction conditions. While heating is often required to drive the reaction to completion, the use of a catalyst can lower the activation energy, allowing the reaction to proceed at a lower temperature and in less time. researchgate.netwikipedia.org

In the context of the thionyl chloride method, a catalytic amount of N,N-dimethylformamide (DMF) is frequently used. wikipedia.orgyoutube.com The catalyst accelerates the rate of conversion, which can lead to substantial energy savings on an industrial scale and aligns with the goal of enhancing process efficiency. youtube.com Recent advancements also explore photochemical and electrochemical methods for chlorination, which can operate at room temperature and offer more sustainable and energy-efficient pathways. bohrium.comchemeurope.com

Reactivity and Fundamental Reaction Mechanisms of 2 2 Chloro 6 Fluorophenyl Acetyl Chloride

Electrophilic Reactions Involving the Arylacetyl Moiety

While the primary reactivity of 2-(2-Chloro-6-fluorophenyl)acetyl chloride is centered at the highly electrophilic acyl chloride group, the arylacetyl moiety can theoretically participate in electrophilic reactions. However, the electron-withdrawing nature of the chloro, fluoro, and acetyl chloride groups deactivates the benzene (B151609) ring towards traditional electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation). These reactions are therefore not characteristic of this compound under standard conditions. The more significant reactions involving this part of the molecule typically occur after the acyl chloride has been transformed into a less deactivating functional group.

Friedel-Crafts Acylation with Aromatic Substrates

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, facilitating the introduction of an acyl group onto an aromatic ring. libretexts.orgmasterorganicchemistry.com This reaction is typically carried out by treating an aromatic compound with an acyl chloride, such as this compound, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com

The mechanism commences with the formation of a highly reactive electrophile, an acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride group, polarizing the carbon-chlorine bond and leading to its cleavage. sigmaaldrich.com This generates the resonance-stabilized 2-(2-chloro-6-fluorophenyl)acetylium ion. This acylium ion then acts as the electrophile and is attacked by the π-electron system of an aromatic substrate, such as benzene or its derivatives, forming a sigma complex (or arenium ion). The reaction is completed by the removal of a proton from the ring by the [AlCl₄]⁻ complex, which regenerates the aromatic system and releases the Lewis acid catalyst (in a complexed form) and hydrogen chloride. libretexts.org

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the original aromatic substrate, which deactivates the ring towards further electrophilic substitution. This characteristic effectively prevents polysubstitution, leading to monoacylated products. organic-chemistry.org The reaction of this compound with various aromatic substrates provides a direct route to a range of aryl ketones.

Table 1: Examples of Friedel-Crafts Acylation Products

Aromatic SubstrateProduct Name
Benzene2-(2-chloro-6-fluorophenyl)-1-phenylethan-1-one
Toluene (B28343)2-(2-chloro-6-fluorophenyl)-1-(p-tolyl)ethan-1-one
Anisole2-(2-chloro-6-fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

Intramolecular Cyclization Reactions (e.g., Dieckmann-type Condensations)

While this compound does not directly undergo a Dieckmann condensation, it serves as a crucial starting material for synthesizing precursors that can participate in such intramolecular cyclizations. The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to yield a β-keto ester, proving particularly efficient for the formation of stable five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com

To utilize this compound in a Dieckmann-type reaction, it must first be converted into a suitable diester. This can be achieved, for example, by reacting it with a hydroxy ester (e.g., ethyl 4-hydroxybutanoate). In this preliminary step, the alcohol group of the hydroxy ester attacks the electrophilic carbonyl carbon of the acyl chloride, forming a new ester linkage and producing a linear diester molecule containing the 2-(2-chloro-6-fluorophenyl)acetyl moiety.

Once this diester precursor is formed, the Dieckmann condensation can be initiated by a strong base, such as sodium ethoxide. organic-chemistry.org The mechanism involves the deprotonation of the α-carbon of one of the ester groups to form a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic intermediate. wikipedia.orgyoutube.com The subsequent elimination of an alkoxide group (e.g., ethoxide) from this intermediate results in the formation of a cyclic β-keto ester. masterorganicchemistry.com This synthetic sequence provides a powerful method for constructing complex cyclic structures.

Other Significant Chemical Transformations and Unconventional Reactivities

Beyond classical acylation and cyclization pathways, the reactivity profile of this compound is expanded by transformations at its α-carbon and its participation in modern cross-coupling reactions.

Reactions at the α-Carbon and Side-Chain Modifications

The carbon atom adjacent to the carbonyl group, known as the α-carbon, in this compound possesses two acidic protons. The electron-withdrawing nature of the carbonyl group enhances the acidity of these α-hydrogens, allowing them to be removed by a suitable base to form a nucleophilic enolate or enol intermediate. libretexts.orgpressbooks.pub This enolate can then react with various electrophiles, enabling modifications to the side-chain of the molecule.

Potential transformations include:

α-Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce alkyl groups at the α-position. libretexts.org

α-Acylation: Reaction of the enolate with another acylating agent can lead to the formation of β-dicarbonyl compounds. pearson.com

It is important to note that the high reactivity of the acyl chloride functional group itself can complicate these reactions. The base used for deprotonation can also act as a nucleophile and attack the acyl chloride carbonyl. For this reason, α-carbon modifications are often more controllably performed on the corresponding ester derivative of 2-(2-chloro-6-fluorophenyl)acetic acid, which is less susceptible to nucleophilic attack at the carbonyl carbon.

Cross-Coupling Reactions Involving the Acyl Chloride Group

The acyl chloride group is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These methods offer powerful and versatile alternatives to traditional methods like Friedel-Crafts acylation for the synthesis of ketones, often with broader functional group tolerance and milder reaction conditions. organic-chemistry.org

Key cross-coupling reactions involving this compound include:

Stille Coupling: This reaction involves the coupling of the acyl chloride with an organostannane reagent (R-SnBu₃) in the presence of a palladium catalyst. It is highly chemoselective, tolerating a wide array of functional groups, including aryl halides that might otherwise react. organic-chemistry.org

Suzuki-Miyaura Coupling: In this reaction, the acyl chloride is coupled with an organoboronic acid (R-B(OH)₂) or its ester derivatives. This method is widely used due to the stability and low toxicity of the boron reagents. nih.govuwindsor.ca

Sonogashira Coupling: This coupling reaction with a terminal alkyne provides a direct route to α,β-alkynyl ketones. The reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst. mdpi.com

These reactions proceed via a catalytic cycle generally involving oxidative addition of the acyl chloride to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to yield the ketone product and regenerate the catalyst. uwindsor.ca

Table 2: Overview of Cross-Coupling Reactions

Reaction NameOrganometallic ReagentGeneral Product Structure
Stille CouplingOrganostannane (R-SnR'₃)Ketone
Suzuki-Miyaura CouplingOrganoboronic Acid (R-B(OH)₂)Ketone
Sonogashira CouplingTerminal Alkyne (R-C≡CH)α,β-Alkynyl Ketone

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Role as a Key Intermediate in Heterocycle Synthesis

2-(2-Chloro-6-fluorophenyl)acetyl chloride serves as a foundational building block for synthesizing a range of heterocyclic compounds. Its primary role is to introduce the 2-chloro-6-fluorophenylacetyl moiety into a molecule, which can then undergo further transformations and cyclizations.

One of the most direct applications of this compound is in the synthesis of N-substituted 2-(2-chloro-6-fluorophenyl)acetamides. This reaction involves the nucleophilic acyl substitution where an amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. This straightforward and high-yielding reaction is fundamental in medicinal chemistry for creating libraries of amide derivatives. ijpsr.inforesearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. chemicalbook.com

The general scheme for this synthesis is the reaction of this compound with a primary or secondary amine (R¹R²NH). researchgate.netasianpubs.org These resulting acetamides are often stable, crystalline solids and can be important intermediates for more complex molecules or serve as final bioactive compounds themselves. researchgate.net

Table 1: Examples of Substituted Acetamides from this compound

Amine Reactant Resulting Acetamide (B32628) Product
Aniline 2-(2-Chloro-6-fluorophenyl)-N-phenylacetamide
4-Fluoroaniline 2-(2-Chloro-6-fluorophenyl)-N-(4-fluorophenyl)acetamide
Benzylamine N-Benzyl-2-(2-chloro-6-fluorophenyl)acetamide
Piperidine 1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidine

While not a direct precursor, this compound is instrumental in the initial steps of multi-stage syntheses of pyrazole (B372694) and pyrimidine (B1678525) ring systems. These syntheses typically rely on the prior formation of a 1,3-dicarbonyl compound or a related derivative, which is then cyclized.

For pyrazole synthesis, the acetyl chloride can be used to generate a β-diketone. This intermediate, containing the 2-chloro-6-fluorophenylacetyl group, can then undergo a classical condensation reaction with hydrazine (B178648) or a substituted hydrazine to yield the corresponding pyrazole derivative. nih.govolemiss.edu

For pyrimidine synthesis, a similar strategy applies. The 1,3-dicarbonyl intermediate derived from the acetyl chloride can be reacted with urea, thiourea, or amidines to form the six-membered pyrimidine ring. amazonaws.com This approach allows for the incorporation of the specific phenyl substitution pattern into a wide array of pyrimidine-based structures, which are of significant interest in medicinal chemistry. nih.gov

Precursor for Bioactive Scaffold Development

The compound is a valuable starting material for constructing more complex molecular frameworks, or scaffolds, that form the core of potential new therapeutic agents.

Arylacetyl chlorides, including this compound, are effective reagents in the construction of polysubstituted β-naphthol scaffolds. nih.gov This transformation can be achieved through a tandem Friedel-Crafts acylation and cyclization reaction with various alkynes in the presence of a Lewis acid catalyst like aluminum chloride. nih.govgoogle.com The process involves the initial acylation of the alkyne followed by an intramolecular cyclization to form the naphthalene (B1677914) ring system. β-Naphthols are crucial structural elements in many bioactive natural products and serve as precursors for important chiral ligands used in asymmetric synthesis. nih.govfardapaper.ir

Table 2: Potential β-Naphthol Derivatives via Reaction with Alkynes

Alkyne Reactant Resulting β-Naphthol Scaffold
Diphenylacetylene 1-(2-Chloro-6-fluorobenzyl)-3,4-diphenylnaphthalen-2-ol
1-Decyne 1-(2-Chloro-6-fluorobenzyl)-3-octylnaphthalen-2-ol

This compound is a precursor for the synthesis of various cyclic diones, which are versatile intermediates themselves. For instance, it can be used to synthesize fluorinated enediones, which can then undergo oxidative cyclization to form 4-pyrone derivatives. nih.gov 4-Pyrones are present in numerous natural products and are valuable building blocks for constructing other azaheterocycles like pyridones and pyrazoles. nih.gov The synthesis typically involves creating a β-diketone intermediate which is then subjected to conditions that favor cyclization, such as bromination followed by dehydrobromination-induced ring closure. nih.gov

Derivatization Strategies for Novel Chemical Entity Generation

The high reactivity of the acyl chloride group makes this compound an ideal starting point for generating libraries of novel chemical entities through derivatization. This strategy involves reacting the acyl chloride with a diverse set of nucleophiles to produce a range of new compounds with varied physicochemical properties. google.com This approach is a cornerstone of modern drug discovery, allowing for the rapid exploration of chemical space around a core fragment.

The primary derivatization reaction is acylation. osti.gov By reacting this compound with different classes of nucleophiles, a wide array of functional groups can be introduced.

Alcohols and Phenols: Reaction with alcohols or phenols yields the corresponding esters.

Thiols: Reaction with thiols produces thioesters.

Amines: As discussed previously, reaction with primary and secondary amines generates a diverse set of amides.

These derivatization reactions are typically robust, high-yielding, and can be performed under mild conditions, making them suitable for parallel synthesis and the creation of compound libraries for high-throughput screening.

Table 3: Derivatization of this compound

Nucleophile Class Example Nucleophile Product Class
Alcohols Ethanol Ethyl 2-(2-chloro-6-fluorophenyl)acetate
Phenols Phenol Phenyl 2-(2-chloro-6-fluorophenyl)acetate
Thiols Ethanethiol S-Ethyl 2-(2-chloro-6-fluorophenyl)ethanethioate

Design and Synthesis of Functionalized Derivatives for Material Science Applications

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of functionalized derivatives with potential applications in material science. The presence of both chlorine and fluorine atoms on the phenyl ring can impart unique properties, such as altered electronic characteristics, thermal stability, and hydrophobicity, to the resulting materials.

One promising area of application is in the development of functionalized biodegradable polymers. Acyl chlorides can be employed as terminating agents in ring-opening polymerization (ROP) processes. nih.gov For instance, in the synthesis of polyesters like polylactide (PLA) or polycaprolactone (B3415563) (PCL), the polymerization can be initiated and, upon reaching the desired molecular weight, terminated by the addition of this compound. This reaction introduces the 2-(2-chloro-6-fluorophenyl)acetyl end-group to the polymer chain, thereby modifying its properties.

The introduction of this specific end-group can influence the polymer's solubility, thermal behavior, and potential for further functionalization. The chloro and fluoro substituents can also enhance the material's flame retardancy or modify its surface properties.

Table 1: Potential Functionalized Polymers via ROP Termination

Polymer Backbone Initiator Terminating Agent Potential Properties of Functionalized Polymer
Polylactide (PLA) Tin(II) octoate This compound Modified hydrophobicity, potential for altered degradation rates, enhanced thermal stability.
Polycaprolactone (PCL) Benzyl alcohol This compound Altered crystallinity, modified surface energy, potential for flame retardant properties.

This table presents hypothetical examples of how this compound could be used to functionalize biodegradable polymers and the potential resulting properties.

Detailed research into the synthesis of such polymers would involve optimizing reaction conditions, including temperature, reaction time, and catalyst choice, to achieve the desired molecular weight and degree of functionalization. Characterization of the resulting materials would be crucial to understand how the incorporation of the 2-(2-chloro-6-fluorophenyl)acetyl moiety affects their physical and chemical properties, paving the way for their use in advanced material applications.

Preparation of Calixarene-Based Architectures

Calixarenes are macrocyclic compounds that have garnered significant interest in supramolecular chemistry and material science due to their unique host-guest complexation capabilities and their utility as scaffolds for constructing complex molecular architectures. researchgate.net The functionalization of calixarenes at their upper or lower rims allows for the tailoring of their properties for specific applications, such as ion sensing, catalysis, and drug delivery.

This compound can be utilized as a key reagent for the functionalization of the lower rim of calixarenes, which typically consists of phenolic hydroxyl groups. The reaction involves the acylation of these hydroxyl groups to form ester linkages, thereby appending the 2-(2-chloro-6-fluorophenyl)acetyl moiety to the calixarene (B151959) framework. This process is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The introduction of the 2-(2-chloro-6-fluorophenyl)acetyl groups can significantly alter the conformational properties and binding abilities of the calixarene. The bulky and electronically distinct nature of this substituent can influence the preorganization of the calixarene cavity, potentially leading to enhanced selectivity for specific guest molecules. Furthermore, the presence of the chloro and fluoro groups can introduce new interaction sites for guest binding through halogen bonding or other non-covalent interactions.

Table 2: Hypothetical Synthesis of a Functionalized Calix nih.govarene

Starting Material Reagent Base Solvent Product Potential Application
p-tert-Butylcalix nih.govarene This compound Pyridine Dichloromethane (B109758) Tetra-[2-(2-chloro-6-fluorophenyl)acetoxy]-p-tert-butylcalix nih.govarene Selective recognition of small organic molecules or ions.

This table illustrates a potential synthetic route for the functionalization of a calix nih.govarene with this compound and suggests possible applications for the resulting architecture.

The synthesis of such calixarene-based architectures would require careful control of stoichiometry to achieve the desired degree of substitution on the lower rim. Subsequent purification and structural characterization, for instance by NMR spectroscopy and mass spectrometry, would be essential to confirm the structure and purity of the functionalized calixarene. These novel architectures could then be investigated for their host-guest properties and potential applications in areas such as molecular recognition, sensing, and the development of new materials with tailored functionalities.

Structure Reactivity Relationships and Mechanistic Investigations

Influence of Halogen Substituents (Chloro and Fluoro) on Carbonyl Electrophilicity and Acidity

The reactivity of 2-(2-chloro-6-fluorophenyl)acetyl chloride is largely dictated by the presence of the ortho-chloro and ortho-fluoro substituents on the phenyl ring. These halogens exert powerful electronic effects that modify the properties of the acetyl chloride functional group.

Carbonyl Electrophilicity: The carbon atom of the carbonyl group in an acyl chloride is inherently electrophilic due to the electron-withdrawing nature of both the oxygen and chlorine atoms. chemistrystudent.com In this compound, this electrophilicity is further enhanced. Both the fluorine and chlorine atoms on the aromatic ring are strongly electron-withdrawing through the inductive effect (-I effect), pulling electron density away from the carbonyl carbon. chemistrystudent.com This increased partial positive charge on the carbonyl carbon makes it a more potent target for nucleophilic attack compared to unsubstituted phenylacetyl chloride.

Table 1: Electronic Effects of Halogen Substituents
EffectDescriptionInfluence on Carbonyl Group
Inductive Effect (-I)Withdrawal of electron density through the sigma bonds. Both Cl and F are highly electronegative and exhibit a strong -I effect.Increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity.
Mesomeric/Resonance Effect (+M)Donation of lone pair electrons into the aromatic π-system. This effect can partially counteract the inductive effect.Slightly reduces the electron-withdrawing influence, but the inductive effect is dominant for halogens.

Acidity of α-Hydrogens: The methylene (B1212753) protons (α-hydrogens) adjacent to the carbonyl group in this compound are significantly more acidic than those in simple alkanes. This increased acidity is due to the stabilization of the resulting conjugate base (an enolate) through resonance, where the negative charge is delocalized onto the electronegative oxygen atom. The potent combined inductive effect of the ortho-chloro and -fluoro substituents further withdraws electron density from the α-carbon, stabilizing the enolate anion to an even greater extent and thereby increasing the acidity of the α-protons.

Mechanistic Elucidation of Key Reaction Pathways (e.g., Addition-Elimination Mechanism)

Acyl chlorides are among the most reactive derivatives of carboxylic acids and typically react with nucleophiles via a nucleophilic acyl substitution mechanism. byjus.comkhanacademy.org This pathway is specifically characterized as a two-step addition-elimination process. chemistrysteps.comsparkl.mesavemyexams.comlibretexts.org

Addition Step: The reaction is initiated by the attack of a nucleophile (Nu-H) on the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org

Elimination Step: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and in the process, the chloride ion (Cl⁻)—an excellent leaving group—is expelled. chemistrysteps.comlibretexts.org A proton is then typically lost from the original nucleophile to regenerate a neutral product and form HCl. libretexts.org

The strong electron-withdrawing character of the 2-chloro-6-fluorophenyl group accelerates this mechanism by making the carbonyl carbon more susceptible to the initial nucleophilic attack.

Stereochemical Implications in Chiral Synthesis Using this compound

This compound can be a valuable reagent in stereoselective synthesis for the construction of chiral molecules.

Reaction with Chiral Nucleophiles: When reacted with a chiral alcohol or amine, the acyl chloride will form a mixture of diastereomeric esters or amides. These diastereomers often have different physical properties, allowing for their separation by methods like chromatography or crystallization. This is a common strategy for resolving racemic mixtures of alcohols and amines.

Creation of α-Chiral Centers: The acidic α-protons of the acetyl group can be removed to form a prochiral enolate. This enolate can then react with an electrophile. If a chiral catalyst or a chiral auxiliary is used, this reaction can proceed with high stereoselectivity, leading to the formation of a new chiral center at the α-position. While direct examples with this specific compound are specialized, the principle is a cornerstone of modern asymmetric synthesis. For instance, related methodologies have been developed for the enantioselective synthesis of α,α-chlorofluoro carbonyl compounds, which can then be transformed into various optically active molecules with a fluorinated quaternary carbon center.

Kinetic Resolution: A chiral catalyst can be used to selectively catalyze the reaction of one enantiomer of a racemic nucleophile with the acyl chloride at a faster rate than the other, allowing for the separation of the unreacted enantiomer.

The high reactivity of the acyl chloride functional group, combined with the electronic influence of its unique substitution pattern, makes this compound a versatile tool for constructing complex and stereochemically defined molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

DFT calculations, likely using a basis set such as B3LYP/6-311G, could be employed to optimize the molecular geometry of 2-(2-Chloro-6-fluorophenyl)acetyl chloride. researchgate.net These calculations would provide precise information on bond lengths, bond angles, and dihedral angles. The presence of the ortho-chloro and ortho-fluoro substituents on the phenyl ring is expected to induce significant steric hindrance, leading to a non-planar arrangement between the phenyl ring and the acetyl chloride moiety.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, the LUMO is expected to be localized primarily on the carbonyl carbon of the acetyl chloride group, making it highly susceptible to nucleophilic attack. The electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring would further lower the LUMO energy, enhancing the electrophilicity of the carbonyl carbon.

Mulliken charge distribution analysis from DFT calculations can quantify the partial charges on each atom, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. researchgate.net

Table 1: Predicted Molecular Properties from Quantum Chemical Calculations

PropertyPredicted Value/Characteristic
Optimized Geometry Non-planar due to steric hindrance from ortho substituents.
HOMO Localization Primarily on the phenyl ring and halogen atoms.
LUMO Localization Primarily on the carbonyl carbon of the acetyl chloride group.
HOMO-LUMO Gap Indicative of moderate chemical reactivity.
Mulliken Charge on Carbonyl Carbon Highly positive, indicating electrophilicity.

Prediction of Reaction Pathways and Transition States

Theoretical methods are instrumental in predicting the pathways of reactions involving this compound and characterizing the associated transition states. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex at the transition state. wikipedia.org

For reactions such as nucleophilic acyl substitution, a common reaction for acyl chlorides, computational methods can model the entire reaction coordinate. researchgate.net For example, in the hydrolysis of this compound, DFT calculations can be used to locate the transition state structure for the addition of a water molecule to the carbonyl carbon. This would likely proceed through a concerted SN2-type mechanism. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier.

The highly reactive nature of the acyl chloride functional group suggests that these reactions would have relatively low activation barriers. The electron-withdrawing chlorine and fluorine substituents on the phenyl ring are expected to stabilize the negative charge that develops on the carbonyl oxygen in the transition state, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted phenylacetyl chloride.

Computational models can also be used to explore the potential for side reactions or alternative reaction pathways, providing a more complete picture of the chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of this compound in various environments. nih.gov By simulating the movement of atoms over time, MD can explore the potential energy surface of the molecule and identify its preferred conformations.

For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring and the acetyl group. MD simulations would likely reveal a preferred dihedral angle that minimizes steric clashes between the ortho substituents on the ring and the carbonyl group.

In the condensed phase, MD simulations can also model the interactions between molecules of this compound, as well as their interactions with solvent molecules. These simulations can elucidate the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern the physical properties of the compound. Understanding these interactions is crucial for predicting its behavior in different solvents and its packing in the solid state.

Theoretical Studies on Structure-Reactivity Relationships of Derivatives

Theoretical studies on the derivatives of this compound are crucial for understanding how modifications to its structure affect its chemical reactivity. By systematically altering the substituents on the phenyl ring or modifying the acetyl chloride moiety, computational chemists can establish quantitative structure-reactivity relationships (QSRR).

For instance, replacing the chlorine or fluorine atoms with other functional groups would alter the electronic properties of the phenyl ring, which in turn would influence the electrophilicity of the carbonyl carbon. DFT calculations on a series of such derivatives could correlate parameters like the LUMO energy or the partial charge on the carbonyl carbon with experimentally observed reaction rates.

These theoretical investigations can guide the synthesis of new derivatives with tailored reactivity. For example, if a less reactive compound is desired, electron-donating groups could be introduced to the phenyl ring. Conversely, to enhance reactivity, stronger electron-withdrawing groups could be employed. This predictive power makes computational chemistry an essential tool in the rational design of molecules with specific chemical properties.

Advanced Analytical Characterization Techniques for Derivatives and Reaction Products

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, identify functional groups, and confirm molecular weight.

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For derivatives of 2-(2-Chloro-6-fluorophenyl)acetyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. In a typical derivative, the aromatic protons of the 2-chloro-6-fluorophenyl group will appear as complex multiplets in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring will typically resonate as a singlet or, if coupled to other protons, a multiplet.

¹³C NMR: This method probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the different carbon environments. The carbonyl carbon of an amide or ester derivative, for instance, will have a characteristic chemical shift in the downfield region (typically 160-180 ppm). Spectral data for 2-(2-Chloro-6-fluorophenyl)acetonitrile, a derivative, is available in public databases. nih.gov

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential technique. It provides information on the electronic environment of the fluorine atom and can show coupling to nearby protons and carbons, which is invaluable for confirming the substitution pattern of the aromatic ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives. mdpi.com

Table 1: Representative NMR Data for 2-(2-Chloro-6-fluorophenyl)acetonitrile

NucleusTechniqueSourceDetails
¹H1D NMRTokyo Kasei Kogyo Company, Ltd. nih.govData acquired on a BRUKER AC-300 instrument. nih.gov
¹³C1D NMRMaybridge Chemical Company Ltd. nih.govSpectral data available in the SpectraBase. nih.gov

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The parent compound, this compound, would exhibit a very strong, characteristic absorption band for the acid chloride carbonyl (C=O) group, typically in the range of 1770-1815 cm⁻¹. When this compound reacts to form derivatives, the position of this carbonyl band shifts predictably:

Amides: The C=O stretch appears at a lower frequency, typically 1630-1695 cm⁻¹.

Esters: The C=O stretch is found in the range of 1735-1750 cm⁻¹.

Carboxylic Acids: (from hydrolysis) The C=O stretch appears around 1700-1725 cm⁻¹.

Other important vibrations include the C-Cl and C-F stretches, as well as aromatic C-H and C=C bending and stretching vibrations. For example, in the derivative 2-(2-Chloro-6-fluorophenyl)acetonitrile, a sharp absorption corresponding to the nitrile (C≡N) triple bond would be observed around 2220-2260 cm⁻¹. nih.gov The study of reaction products, such as those from the photolysis of other chloroacetyl chlorides, heavily relies on FT-IR to identify new species formed. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound and its Derivatives

Functional GroupDerivative TypeCharacteristic Absorption (cm⁻¹)
C=OAcid Chloride (Parent)~1770-1815
C=OAmide~1630-1695
C=OEster~1735-1750
C≡NNitrile~2220-2260 nih.gov
C-FAll~1000-1400
C-ClAll~600-800

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

A key feature in the mass spectrum of any derivative of this compound is the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks (M and M+2) with a relative intensity of 3:1, which is a clear diagnostic for the presence of a single chlorine atom.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for these derivatives often involve the loss of small, stable molecules or radicals, such as CO, Cl•, or cleavage at the bond between the methylene group and the carbonyl group. For instance, GC-MS data for 2-(2-Chloro-6-fluorophenyl)acetonitrile shows a top peak at m/z 134. nih.gov Furthermore, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful for monitoring reactions and identifying byproducts and impurities, as demonstrated in the synthesis of related acetamide (B32628) compounds. azerbaijanmedicaljournal.net

Table 3: Mass Spectrometry Data for 2-(2-Chloro-6-fluorophenyl)acetonitrile

PropertyValueSource
Molecular Weight169.58 g/molPubChem nih.gov
Monoisotopic Mass169.0094550 DaPubChem nih.gov
GC-MS Top Peak (m/z)134NIST Mass Spectrometry Data Center nih.gov
GC-MS 2nd Highest Peak (m/z)169NIST Mass Spectrometry Data Center nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as aromatic rings. The 2-chloro-6-fluorophenyl group is the primary chromophore in these derivatives. It is expected to exhibit characteristic π→π* transitions, typically observed as strong absorption bands in the UV region (around 200-280 nm). The exact position (λₘₐₓ) and intensity of these absorptions can be influenced by the nature of the substituent attached to the acetyl group and by the solvent used for the analysis. Changes in these spectral features upon reaction can be used to monitor the progress of a chemical transformation.

X-ray Crystallography for Solid-State Structural Determination

For derivatives that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique yields a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

This method is invaluable for:

Unambiguous structure confirmation: It can resolve structural ambiguities that may persist even after extensive spectroscopic analysis.

Stereochemical determination: For chiral derivatives, it can establish the absolute configuration.

Conformational analysis: It reveals the preferred conformation of the molecule in the solid state.

Intermolecular interactions: It provides detailed insight into how molecules pack in a crystal lattice, revealing non-covalent interactions like hydrogen bonds and π-stacking. researchgate.net

Studies on related structures, such as 2-Chloro-N-(4-fluorophenyl)acetamide, have utilized X-ray crystallography to determine molecular geometry and analyze intermolecular hydrogen bonding patterns that form infinite chains in the crystal structure. researchgate.net Similarly, the crystal structures of complex inhibitors containing a chloroacetamide moiety have been solved to understand their binding interactions with biological targets. nih.gov

Table 4: Representative Crystal Structure Data for 2-Chloro-N-(4-fluorophenyl)acetamide

ParameterValueReference
Chemical FormulaC₈H₇ClFNO researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupCc researchgate.net
a (Å)4.7410 (9) researchgate.net
b (Å)20.062 (4) researchgate.net
c (Å)8.9860 (18) researchgate.net
β (°)99.60 (3) researchgate.net
Volume (ų)842.7 (3) researchgate.net

Chromatographic and Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the desired product from unreacted starting materials, reagents, and byproducts. They are also the primary methods for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity analysis and purification of non-volatile derivatives. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is commonly employed. A UV detector is typically used to monitor the elution of the aromatic compounds. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC is an excellent method for purity assessment. It offers high resolution and is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Thin-Layer Chromatography (TLC): TLC is a quick, inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This is the standard laboratory technique for the preparative purification of reaction products, using silica (B1680970) gel or alumina (B75360) as the stationary phase.

The choice of chromatographic method depends on the polarity, volatility, and stability of the specific derivative being analyzed or purified.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For acyl chlorides like this compound, direct analysis is complicated by their high reactivity, particularly towards common protic solvents used in HPLC mobile phases. Consequently, a derivatization step is typically required, converting the acyl chloride into a more stable derivative that is amenable to HPLC analysis.

This chemical derivatization is designed to create a product with strong chromophoric or fluorophoric properties, significantly enhancing detection sensitivity by UV-Visible or fluorescence detectors. google.com A common strategy involves reacting the acyl chloride with a nucleophilic reagent, such as an amine or hydrazine (B178648) derivative. For instance, reagents like 2-nitrophenylhydrazine (B1229437) can react with the acyl chloride to form a stable hydrazide derivative, which exhibits strong UV absorption, allowing for trace-level detection. google.comresearchgate.net

The separation of these derivatives is most often achieved using reversed-phase HPLC (RP-HPLC). pensoft.net In this mode, a nonpolar stationary phase (typically a C8 or C18 alkyl-silica column) is used with a polar mobile phase. libretexts.org The mobile phase usually consists of a mixture of water (often with a buffer like phosphate (B84403) to control pH) and an organic modifier such as acetonitrile or methanol. pensoft.net By adjusting the ratio of the organic modifier, the retention time of the derivatives can be optimized to achieve separation from starting materials, reagents, and other byproducts. libretexts.org

Validation of such HPLC methods is crucial and typically involves assessing parameters like specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification), ensuring the method is reliable for its intended purpose. pensoft.net

Below is an interactive table summarizing a hypothetical, yet typical, set of conditions for the RP-HPLC analysis of a derivatized product of this compound.

Table 1. Illustrative RP-HPLC Parameters for Analysis of a Derivatized this compound Product.
ParameterCondition
Chromatograph Standard HPLC System with UV/DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 254 nm (or optimal wavelength for derivative)
Hypothetical Retention Time ~7.5 min

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds. uoguelph.ca The high reactivity and relatively low volatility of this compound and its immediate derivatives often necessitate a derivatization step to convert them into more suitable analytes for GC-MS analysis. japsonline.com

A common derivatization strategy for acyl chlorides is esterification. japsonline.com For example, the compound can be reacted with an alcohol, such as methanol, in an inert solvent. This reaction converts the highly reactive acyl chloride into a more stable and typically more volatile methyl ester. researchgate.net This derivative can then be readily analyzed by GC-MS. japsonline.comresearchgate.net This indirect approach allows for the accurate quantification of the original acyl chloride. japsonline.com

In a typical GC-MS analysis, the derivatized sample is injected into the GC inlet, where it is vaporized. A carrier gas, usually an inert gas like helium, transports the vaporized sample through a capillary column. osti.gov The column, often coated with a nonpolar stationary phase like 5%-phenyl-methylpolysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. osti.gov An oven temperature program is used to facilitate the elution of compounds with different volatilities. researchgate.net

As the separated components exit the column, they enter the mass spectrometer's ion source. Here, they are typically ionized by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," which can be used to unambiguously identify the compound by comparison to spectral libraries or a known standard. researchgate.net

Below is an interactive table summarizing typical parameters for a GC-MS method used to analyze a derivatized product of this compound.

Table 2. Illustrative GC-MS Parameters for Analysis of a Derivatized this compound Product.
ParameterCondition
Gas Chromatograph Agilent 6890 or similar
Mass Spectrometer Agilent 5975 or similar Mass Selective Detector
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 80 °C (hold 5 min), ramp at 20 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-500
Transfer Line Temp 280 °C

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)acetyl chloride
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)acetyl chloride

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